molecular formula C42H54O5 B11159732 (3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11159732
M. Wt: 638.9 g/mol
InChI Key: OIFDUXHQKJARTG-HSCMKLLHSA-N
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Description

(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinones.

    Reduction: The ester linkage can be reduced to yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary areas of interest for (3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibiting this enzyme can be beneficial in treating conditions like Alzheimer's disease.

Recent studies have shown that compounds with similar structures exhibit significant inhibitory activity against acetylcholinesterase. For example, a study demonstrated that derivatives of coumarin-based compounds displayed promising results with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Antioxidant Properties

The antioxidant properties of this compound are also noteworthy. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders. Compounds with similar structural motifs have been reported to exhibit antioxidant activities, suggesting that this compound may also offer protective effects against oxidative damage .

Case Study 1: Neuroprotective Effects

A study focusing on similar coumarin derivatives reported their neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The results indicated that these compounds could potentially be developed into therapeutic agents for neurodegenerative diseases like Alzheimer's .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of structurally related compounds. These studies revealed that certain derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This suggests that this compound could be further evaluated for its anticancer potential .

Mechanism of Action

The mechanism of action of (3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromenyl moiety may interact with enzymes and receptors, modulating their activity. The steroidal structure may influence membrane fluidity and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its combination of a steroidal and chromenyl structure, which may confer distinct biological activities and potential therapeutic applications not seen in simpler compounds like ethyl acetoacetate or ginsenoside compound K.

Biological Activity

The compound (3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a steroid derivative that combines a cholesterol backbone with a benzochromene moiety. This unique structural combination suggests potential biological activities that may be beneficial in various therapeutic contexts, including anti-inflammatory, antioxidant, and anticancer effects.

Structural Characteristics

The compound features:

  • Steroidal Backbone : Essential for interactions with biological membranes.
  • Benzochromene Moiety : Known for its pharmacological properties, potentially enhancing the compound's bioactivity.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of benzochromene can induce apoptosis in cancer cells. For example, compounds structurally related to benzochromenes have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer15.2Induces apoptosis via caspase activation
Compound BColon Cancer10.5Inhibits PI3K/Akt pathway

Anti-inflammatory Effects

The anti-inflammatory properties of compounds similar to this compound have been investigated through in vitro assays. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.

Case Study: Inhibition of Cytokines

In a study examining the effects on human macrophages, the compound reduced TNF-alpha and IL-6 levels significantly when treated with lipopolysaccharide (LPS).

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses. This is particularly relevant in the context of oxidative stress-related diseases.

Assay TypeResult
DPPH ScavengingEC50 = 25 µM
ABTS AssayEC50 = 30 µM

Structure-Activity Relationship (SAR)

Computational methods have been employed to predict the biological activity spectrum based on the structure of this compound. The presence of specific functional groups, such as hydroxyl and carbonyl groups, has been linked to enhanced bioactivity.

Properties

Molecular Formula

C42H54O5

Molecular Weight

638.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C42H54O5/c1-26(2)9-8-10-27(3)35-17-18-36-34-15-13-28-23-30(19-21-41(28,4)37(34)20-22-42(35,36)5)46-39(43)25-45-29-14-16-32-31-11-6-7-12-33(31)40(44)47-38(32)24-29/h6-7,11-14,16,24,26-27,30,34-37H,8-10,15,17-23,25H2,1-5H3/t27-,30+,34+,35-,36+,37+,41+,42-/m1/s1

InChI Key

OIFDUXHQKJARTG-HSCMKLLHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC6=C(C=C5)C7=CC=CC=C7C(=O)O6)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC6=C(C=C5)C7=CC=CC=C7C(=O)O6)C)C

Origin of Product

United States

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